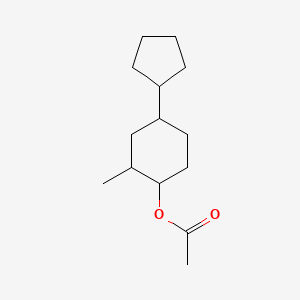
2,3-Dimethoxy-5-sulphobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-sulphobenzoic acid is an organic compound with the molecular formula C9H10O7S and a molecular weight of 262.2365 g/mol It is characterized by the presence of two methoxy groups and a sulfonic acid group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-sulphobenzoic acid typically involves the sulfonation of 2,3-dimethoxybenzoic acid. The reaction is carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the sulfonic acid group is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-sulphobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxy-5-sulphobenzoic aldehyde or this compound.
Reduction: Formation of 2,3-dimethoxy-5-sulfonylbenzoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2,3-Dimethoxy-5-sulphobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-sulphobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
3,5-Dimethoxybenzoic acid: Differs in the position of the methoxy groups, which can affect its chemical properties and reactivity.
2,3-Dihydroxybenzoic acid: Contains hydroxyl groups instead of methoxy groups, leading to different chemical behavior and applications.
Uniqueness
2,3-Dimethoxy-5-sulphobenzoic acid is unique due to the presence of both methoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
96446-21-8 |
|---|---|
Molecular Formula |
C9H10O7S |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
2,3-dimethoxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H10O7S/c1-15-7-4-5(17(12,13)14)3-6(9(10)11)8(7)16-2/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |
InChI Key |
ARYSOZFIGZXBFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)



